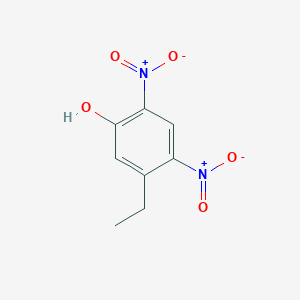
5-Ethyl-2,4-dinitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-2,4-dinitrophenol is an organic compound belonging to the dinitrophenol family. It is characterized by the presence of two nitro groups (-NO2) attached to a phenol ring, along with an ethyl group (-C2H5) at the 5th position. This compound is known for its yellow crystalline appearance and has been studied for various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-2,4-dinitrophenol typically involves the nitration of phenol derivatives. One common method is the nitration of 5-ethylphenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2nd and 4th positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Ethyl-2,4-dinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated phenols.
Applications De Recherche Scientifique
5-Ethyl-2,4-dinitrophenol has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Studied for its effects on cellular metabolism and mitochondrial function.
Medicine: Investigated for its potential use in weight loss treatments due to its ability to uncouple oxidative phosphorylation.
Industry: Utilized in the production of dyes, pesticides, and explosives.
Mécanisme D'action
The primary mechanism of action of 5-Ethyl-2,4-dinitrophenol involves the uncoupling of oxidative phosphorylation in mitochondria. This process disrupts the proton gradient across the mitochondrial membrane, leading to increased heat production and energy expenditure. The compound targets the mitochondrial electron transport chain, specifically affecting the proton motive force and ATP synthesis.
Comparaison Avec Des Composés Similaires
2,4-Dinitrophenol: Shares similar uncoupling properties but lacks the ethyl group.
2,4-Dinitro-o-cresol: Another dinitrophenol derivative with herbicidal properties.
Dinoseb: A dinitrophenol compound used as a pesticide.
Uniqueness: 5-Ethyl-2,4-dinitrophenol is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its efficacy and safety profile compared to other dinitrophenol compounds.
Propriétés
Numéro CAS |
6286-38-0 |
|---|---|
Formule moléculaire |
C8H8N2O5 |
Poids moléculaire |
212.16 g/mol |
Nom IUPAC |
5-ethyl-2,4-dinitrophenol |
InChI |
InChI=1S/C8H8N2O5/c1-2-5-3-8(11)7(10(14)15)4-6(5)9(12)13/h3-4,11H,2H2,1H3 |
Clé InChI |
LAQLVAJTFUCYLF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



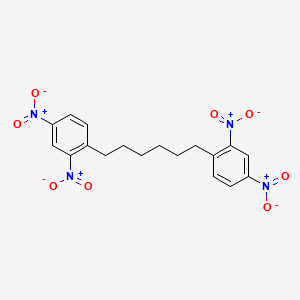


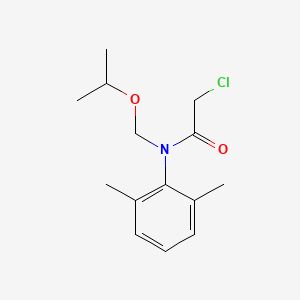
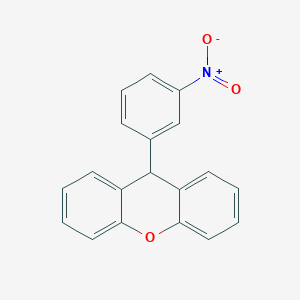
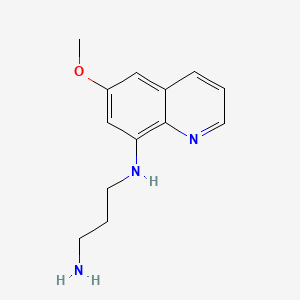
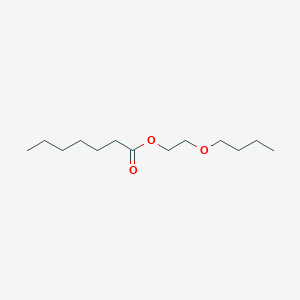
![Methyl 4-[[6,7-dimethoxy-2-(3-phenylprop-2-enoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B14721617.png)
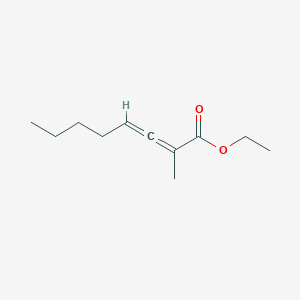
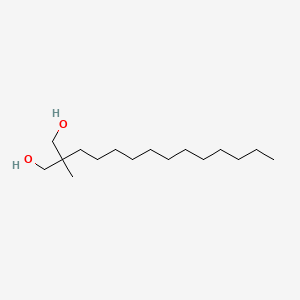
![O-[2-[bis[2-(prop-2-enylcarbamothioyloxy)ethyl]amino]ethyl] N-prop-2-enylcarbamothioate](/img/structure/B14721631.png)


